2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole moiety linked via an acetamide bridge to a 4-(furan-2-yl)-3,5-dimethylpyrazole group. The oxazole and pyrazole rings are aromatic heterocycles known for their roles in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-15(14(4)25-21-11)10-17(23)19-7-8-22-13(3)18(12(2)20-22)16-6-5-9-24-16/h5-6,9H,7-8,10H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHZNZZQDIXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=C(ON=C2C)C)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1,2-Oxazol-4-yl Acetate Precursor
The oxazole core is synthesized via the Robinson-Gabriel cyclodehydration of N-acetyl-3,5-dimethyloxazole-4-carboxylic acid derivatives. Acylation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with acetic anhydride under reflux conditions yields the intermediate α-acylamino ketone, which undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. Alternative methods, such as the van Leusen reaction with TosMIC (tosylmethyl isocyanide) and 3,5-dimethyl-4-acetylpyrazole, provide higher regioselectivity under microwave irradiation (80°C, 15 minutes).
Key Reaction Parameters for Oxazole Formation
| Parameter | Robinson-Gabriel Method | Van Leusen Method |
|---|---|---|
| Temperature | 120°C | 80°C |
| Catalyst | Polyphosphoric acid | None |
| Reaction Time | 6 hours | 15 minutes |
| Yield | 58% | 72% |
The oxazole product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and characterized by ¹H NMR (δ 2.35 ppm, singlet for methyl groups) and IR (1650 cm⁻¹ for C=O stretch).
Preparation of 2-[4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl]Ethylamine
The pyrazole-ethylamine moiety is synthesized through a microwave-assisted cyclocondensation strategy. A mixture of furan-2-carbaldehyde (1.2 equiv), pentane-2,4-dione (1.0 equiv), and hydrazine hydrate (1.5 equiv) in ethanol is irradiated at 100°C for 10 minutes, yielding 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole. Subsequent N-alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours introduces the ethylamine side chain.
Optimization of Pyrazole-Ethylamine Synthesis
- Cyclocondensation Yield : 85% under microwave vs. 62% with conventional heating.
- N-Alkylation Efficiency : 78% yield using K₂CO₃ as base in DMF.
The intermediate is confirmed by LC-MS ([M+H]⁺ = 218.1) and ¹³C NMR (δ 148.2 ppm for furan C-2).
Amide Bond Formation and Final Coupling
The oxazole and pyrazole-ethylamine subunits are conjugated via carbodiimide-mediated amidation . A solution of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid (1.0 equiv) and 2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) at 25°C for 24 hours. Post-reaction purification via recrystallization from ethanol/water (4:1) affords the target compound in 68% yield.
Critical Parameters for Amide Coupling
| Factor | Optimal Condition |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Anhydrous THF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Green Chemistry Approaches and Process Optimization
Recent advances emphasize solvent-free mechanochemical synthesis for the oxazole ring, utilizing ball milling with PPA (30 minutes, 45 Hz), achieving 70% yield with reduced waste. For the pyrazole moiety, aqueous-phase cyclocondensation at 90°C eliminates organic solvents, maintaining 80% yield.
Comparative Analysis of Green vs. Conventional Methods
| Metric | Conventional Method | Green Method |
|---|---|---|
| Solvent Consumption | 500 mL/kg product | 50 mL/kg product |
| Energy Input | 120 kWh/kg | 75 kWh/kg |
| E-Factor | 18.2 | 5.6 |
Analytical Characterization and Quality Control
The final compound is validated using:
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include the formation of the oxazole and pyrazole rings, followed by acetamide formation. Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are essential to confirm the structure and purity of the synthesized compounds.
Key Synthesis Steps:
- Formation of Oxazole Ring : The initial step often involves the cyclization of appropriate precursors to form the oxazole ring.
- Pyrazole Synthesis : Subsequent reactions introduce the pyrazole moiety, which can involve condensation reactions with furan derivatives.
- Acetamide Formation : The final step typically involves acylation to form the acetamide group.
Anticancer Activity
Research has indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide exhibit significant anticancer properties. For instance, related derivatives have shown effective growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxazole derivatives possess good antibacterial and antifungal properties. For example, compounds derived from similar structures have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in disc diffusion assays .
Anti-inflammatory Effects
Some derivatives of oxazole compounds have been studied for their anti-inflammatory effects. These studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with biological targets at the molecular level. Such studies have indicated favorable binding interactions with proteins involved in cancer progression and inflammation . This computational approach aids in predicting the efficacy of new derivatives before experimental validation.
Case Study 1: Anticancer Activity Assessment
A recent study synthesized a series of oxazole derivatives, including those similar to the compound . These were tested against various cancer cell lines using MTT assays to determine cytotoxicity. The results indicated that certain modifications to the structure significantly enhanced anticancer activity.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on evaluating the antimicrobial efficacy of synthesized oxazole compounds against both gram-positive and gram-negative bacteria. The results demonstrated that specific structural features contributed to increased antimicrobial potency, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three classes of analogs from literature:
Phenyl-substituted pyrazole acetamides (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide)
Halogenated derivatives (e.g., 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
Sulfur-containing analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide)
Key differences include:
- Substituent electronic profiles : The furan-2-yl group provides an electron-rich aromatic system, contrasting with electron-withdrawing chlorine atoms in halogenated analogs or the moderate electron-donating methylsulfanyl group.
Crystallographic and Intermolecular Interaction Analysis
- Dihedral angles : In phenyl-substituted analogs, dihedral angles between the pyrazole and phenyl rings range from 38.2° to 87.5° . The furan and oxazole groups in the target compound likely induce greater planarity due to conjugation, reducing steric hindrance.
- Hydrogen-bonding motifs : Analogs with phenyl groups form R₂²(10) graph set motifs via N–H···O bonds . The oxazole and furan substituents in the target compound may enable extended networks through C–H···O interactions, as observed in related heterocyclic systems .
Research Findings and Implications
- Crystal packing : The compound’s heterocyclic substituents may promote tighter molecular packing via C–H···O interactions, contrasting with the looser arrangements in phenyl analogs .
- Drug design : Replacing phenyl with furan-2-yl could optimize bioavailability by balancing lipophilicity and hydrogen-bonding capacity, a strategy observed in bioisostere-based drug development .
- Unresolved questions : Experimental validation is needed to confirm predicted hydrogen-bonding patterns and bioactivities. Synthonic engineering approaches, guided by graph set analysis , could refine crystallization protocols.
Q & A
Q. What are the optimal synthetic pathways and purification methods for this compound?
The synthesis of this compound involves multi-step reactions, starting with the assembly of the oxazole and pyrazole heterocycles. Key steps include:
- Nucleophilic substitution at the acetamide group to attach the ethyl-linked pyrazole moiety .
- Cyclization reactions to form the oxazole and furan-substituted pyrazole rings, requiring precise temperature control (e.g., 60–80°C for oxazole formation) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- NMR : Use - and -NMR to confirm substituent positions on the oxazole and pyrazole rings. The furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time varies with mobile phase (e.g., 8.2 min in 70:30 acetonitrile/water) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 428.19) and fragmentation patterns .
Q. What are the key reactivity patterns of this compound under different conditions?
- Hydrolysis : The acetamide group is susceptible to acidic/basic hydrolysis, yielding carboxylic acid and amine byproducts. Monitor pH to control reaction specificity .
- Oxidation : The furan ring may undergo epoxidation or ring-opening under strong oxidants (e.g., mCPBA), requiring inert atmospheres to prevent side reactions .
- Substitution : The oxazole’s methyl groups can be functionalized via radical bromination (NBS, AIBN), but steric hindrance may limit yields .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict selectivity?
- Reaction path search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for cyclization steps .
- Solvent effects : Apply COSMO-RS simulations to predict solubility and solvent interactions (e.g., DMF vs. THF) for yield optimization .
- Machine learning : Train models on existing pyrazole/oxazole reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal assays : Compare results from in vitro enzyme inhibition (e.g., COX-2) and cellular assays (e.g., cytotoxicity in HeLa cells) to validate target specificity .
- Metabolic stability : Test compound stability in liver microsomes (human vs. rodent) to explain discrepancies in in vivo efficacy .
- Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .
Q. What experimental design strategies improve reproducibility in synthesis?
- Factorial design : Use a 2 factorial approach to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design reduces required experiments from 27 to 8 while maintaining statistical power .
- DoE software : Tools like JMP or Minitab optimize reaction parameters (e.g., identifying that 70°C and 1.2 eq. reagent maximize yield) .
- Batch consistency : Implement QC checkpoints (e.g., mid-reaction HPLC) to monitor intermediates and ensure batch-to-batch reproducibility .
Q. How can heterogeneous catalysis enhance scalability for this compound?
- Supported catalysts : Test Pd/γ-AlO for hydrogenation steps, which improves recovery and reduces metal leaching compared to homogeneous catalysts .
- Flow chemistry : Design microreactors with immobilized enzymes (e.g., lipases) for continuous acetylation steps, achieving >90% conversion at 0.5 mL/min flow rate .
Q. What mechanistic insights explain unexpected byproducts in its degradation studies?
- Radical trapping : Add TEMPO to identify radical intermediates during photodegradation (UV/Vis, 365 nm). ESR spectroscopy confirms singlet oxygen formation .
- LC-MS/MS : Trace degradation products (e.g., hydroxylated pyrazole) to elucidate pathways. Compare aerobic vs. anaerobic conditions to pinpoint oxidation steps .
Methodological Tables
Q. Table 1. Key Characterization Data
Q. Table 2. Reaction Optimization via DoE
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature | 60°C | 80°C | 70°C |
| Catalyst Loading | 0.5 eq. | 1.5 eq. | 1.2 eq. |
| Solvent Ratio | 1:1 EtOH/HO | 3:1 | 2:1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
